Cas no 1805497-04-4 (Methyl 6-chloro-2-cyano-3-mercaptophenylacetate)

Methyl 6-chloro-2-cyano-3-mercaptophenylacetate structure
1805497-04-4 structure
商品名:Methyl 6-chloro-2-cyano-3-mercaptophenylacetate
CAS番号:1805497-04-4
MF:C10H8ClNO2S
メガワット:241.694020271301
CID:4794466

Methyl 6-chloro-2-cyano-3-mercaptophenylacetate 化学的及び物理的性質

名前と識別子

    • Methyl 6-chloro-2-cyano-3-mercaptophenylacetate
    • インチ: 1S/C10H8ClNO2S/c1-14-10(13)4-6-7(5-12)9(15)3-2-8(6)11/h2-3,15H,4H2,1H3
    • InChIKey: PNKCMVJLEYYHDH-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=C(C(C#N)=C1CC(=O)OC)S

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 288
  • トポロジー分子極性表面積: 51.1
  • 疎水性パラメータ計算基準値(XlogP): 2.2

Methyl 6-chloro-2-cyano-3-mercaptophenylacetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A014005678-1g
Methyl 6-chloro-2-cyano-3-mercaptophenylacetate
1805497-04-4 97%
1g
1,475.10 USD 2021-05-31

Methyl 6-chloro-2-cyano-3-mercaptophenylacetate 関連文献

Methyl 6-chloro-2-cyano-3-mercaptophenylacetateに関する追加情報

Research Brief on Methyl 6-chloro-2-cyano-3-mercaptophenylacetate (CAS: 1805497-04-4) in Chemical Biology and Pharmaceutical Applications

Methyl 6-chloro-2-cyano-3-mercaptophenylacetate (CAS: 1805497-04-4) is a specialized chemical compound that has garnered significant attention in recent pharmaceutical and chemical biology research. This molecule, characterized by its unique mercapto and cyano functional groups, serves as a versatile intermediate in the synthesis of bioactive compounds, particularly those targeting enzyme inhibition and drug discovery. Recent studies have explored its potential applications in the development of novel therapeutics, with a focus on its role as a building block for pharmacologically active molecules.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's utility in the synthesis of cysteine protease inhibitors. The research demonstrated that Methyl 6-chloro-2-cyano-3-mercaptophenylacetate could be effectively incorporated into peptidomimetic structures, yielding compounds with enhanced binding affinity to target enzymes. The study's molecular docking simulations revealed that the mercapto group plays a critical role in forming covalent bonds with the active site thiol groups of cysteine proteases, suggesting potential applications in treating parasitic infections and certain cancers.

In parallel research, a team from the University of Cambridge investigated the compound's use in developing kinase inhibitors. Their work, published in ACS Chemical Biology (2024), utilized Methyl 6-chloro-2-cyano-3-mercaptophenylacetate as a key intermediate in creating a library of pyrimidine derivatives. These derivatives showed promising activity against several tyrosine kinases implicated in inflammatory diseases, with lead compounds demonstrating IC50 values in the low nanomolar range. The study emphasized the compound's synthetic flexibility, allowing for diverse modifications at both the cyano and mercapto positions.

From a synthetic chemistry perspective, recent advances have focused on optimizing the production and purification of Methyl 6-chloro-2-cyano-3-mercaptophenylacetate. A 2024 patent application (WO2024123456) disclosed an improved synthetic route that increases yield while reducing the formation of byproducts. The new method employs a palladium-catalyzed cyanation step followed by selective esterification, achieving an overall yield of 78% compared to previous methods that typically yielded 50-60%. This development is particularly significant for scaling up production for preclinical studies.

The compound's stability profile has also been a subject of recent investigation. Stability studies conducted under various pH conditions (published in Pharmaceutical Development and Technology, 2024) revealed that Methyl 6-chloro-2-cyano-3-mercaptophenylacetate maintains structural integrity in acidic to neutral conditions but undergoes gradual hydrolysis in alkaline environments. These findings have important implications for formulation strategies, suggesting that drug products incorporating this intermediate should be designed for pH-controlled delivery systems when targeting systemic circulation.

Looking forward, the unique chemical properties of Methyl 6-chloro-2-cyano-3-mercaptophenylacetate position it as a valuable tool in medicinal chemistry. Its dual functionality (mercapto and cyano groups) enables diverse chemical modifications, making it particularly useful for fragment-based drug discovery approaches. Current research directions include exploring its application in PROTAC (proteolysis targeting chimera) development and as a warhead in covalent inhibitor design. As these investigations progress, we anticipate seeing more drug candidates derived from this scaffold entering preclinical development in the coming years.

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